molecular formula C16H15ClO4 B3006535 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 872197-26-7

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B3006535
CAS No.: 872197-26-7
M. Wt: 306.74
InChI Key: SUYBJCRUPCWYRM-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H15ClO4 It is characterized by the presence of a chlorobenzyl group, an ethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde or this compound.

    Reduction: Formation of 4-[(2-benzyl)oxy]-3-ethoxybenzoic acid.

    Substitution: Formation of 4-[(2-substituted benzyl)oxy]-3-ethoxybenzoic acid derivatives.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and ethoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
  • 4-[(2-Bromobenzyl)oxy]-3-ethoxybenzoic acid
  • 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is unique due to the specific positioning of the chlorobenzyl and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its electrophilicity, making it more reactive in substitution reactions compared to its analogs.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYBJCRUPCWYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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